Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group and a butyl substituent on the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-butylpyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxopyrrolidine-3-carboxylate: Lacks the butyl substituent on the nitrogen atom, resulting in different chemical properties and reactivity.
1-tert-Butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate: Contains additional ester groups, leading to increased steric hindrance and different biological activities.
1-Boc-3-piperidone: A piperidine derivative with a Boc protecting group, used in peptide synthesis and drug development.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-5-6-12-8-9(7-10(12)13)11(14)15-4-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXPBLUJWHXYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678902 |
Source
|
Record name | Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192717-78-5 |
Source
|
Record name | Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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